7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide
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Overview
Description
7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a naphthyl group, a phenyl group, and a cyanide group, makes this compound a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[1,5-B]pyridazine core, followed by the introduction of the amino, naphthyl, phenyl, and cyanide groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the imidazo[1,5-B]pyridazine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the naphthyl and phenyl groups through coupling reactions such as Suzuki or Heck coupling.
Cyanation Reactions: Introduction of the cyanide group using reagents like potassium cyanide or copper(I) cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Coupling: Palladium or nickel catalysts in the presence of suitable ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyanide group may yield primary amines.
Scientific Research Applications
7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide has a wide range of applications in scientific research, including:
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Employed as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-aryl-3(2H)-pyridazinone, which have similar pharmacological activities and structural features.
Imidazo[1,5-B]pyridazines: Other derivatives with different substituents on the imidazo[1,5-B]pyridazine core.
Uniqueness
7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl and phenyl groups enhances its binding affinity and specificity for certain molecular targets, while the cyanide group provides additional reactivity for further chemical modifications .
Properties
Molecular Formula |
C23H15N5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-amino-2-naphthalen-2-yl-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C23H15N5/c24-14-19-13-20-22(16-7-2-1-3-8-16)26-23(25)28(20)27-21(19)18-11-10-15-6-4-5-9-17(15)12-18/h1-13H,(H2,25,26) |
InChI Key |
UHEAKMOKMDFTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC5=CC=CC=C5C=C4)C#N |
Origin of Product |
United States |
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